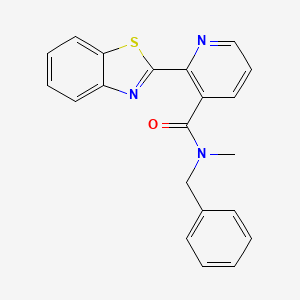

2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide

Description

2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core substituted with a 1,3-benzothiazol-2-yl group at the 2-position and an N-benzyl-N-methyl moiety on the carboxamide nitrogen. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula |

C21H17N3OS |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C21H17N3OS/c1-24(14-15-8-3-2-4-9-15)21(25)16-10-7-13-22-19(16)20-23-17-11-5-6-12-18(17)26-20/h2-13H,14H2,1H3 |

InChI Key |

MSWPSIYIMQSAKQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under specific conditions. The reaction is often catalyzed by agents such as piperidine in ethanol solvent . Another approach involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Piperidine, hydroxybenzotriazole (HOBT), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticonvulsant agent

Materials Science: Benzothiazole derivatives are used in the development of fluorescent materials and electroluminescent devices.

Biological Research: The compound has shown promise in studies related to enzyme inhibition and neuroprotection.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the central nervous system. Molecular docking studies have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The thiazolidinone ring in compounds 6a–j () is critical for their antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values comparable to standard drugs like ciprofloxacin . In contrast, the target compound lacks this ring but includes a benzyl group, which may improve membrane permeability due to increased lipophilicity. The 5,6-dichloro substitution on the pyridine ring in the Enamine compound () suggests enhanced electronic interactions in target binding, though this may also raise toxicity concerns .

Amide Nitrogen Modifications: The N-benzyl-N-methyl group in the target compound distinguishes it from the N-(2-methylpropyl) group in the Enamine analog and the N-thiazolidinone derivatives in .

Molecular Weight and Drug-Likeness: The target compound (~375.45 g/mol) and Enamine analog (~380.30 g/mol) fall within the acceptable range for oral bioavailability, whereas the larger thiazolidinone derivatives (400–450 g/mol) may face challenges in absorption .

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on recent studies.

Chemical Structure and Properties

Chemical Formula : C21H17N3OS

Molecular Weight : 359.4 g/mol

IUPAC Name : 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide

Canonical SMILES : CN(CC1=CC=CC=C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

The compound features a unique structural arrangement combining a benzothiazole moiety with a pyridine derivative through a carboxamide functional group, which contributes to its diverse biological interactions and potential therapeutic applications.

Antimicrobial Properties

Studies have indicated that 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide exhibits significant antimicrobial activity. The interactions of the compound with various biological targets suggest it may function as an effective inhibitor in specific enzymatic pathways. The compound's structural components allow for favorable interactions with microbial cell membranes, enhancing its efficacy against bacterial strains.

Antitumor Activity

Recent research highlights the compound's promising anticancer properties , particularly through its ability to induce apoptosis in cancer cells. A study focusing on benzothiazole derivatives demonstrated that compounds similar to this one activated procaspase-3 to caspase-3, leading to cell death in cancerous cells such as U937 (a procaspase-3 over-expressing cell line) and MCF-7 (a procaspase-3 no-expression cell line) .

The mechanism of action involves the activation of caspases, which are crucial for the apoptotic process. The compound may also inhibit specific enzymes involved in cancer cell proliferation. Further studies into structure-activity relationships (SARs) have shown that modifications to the benzothiazole and pyridine components can significantly affect the compound's anticancer efficacy.

Comparative Biological Activity

To illustrate the biological activity of 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide , a comparison with similar compounds is provided below:

| Compound Name | Structural Features | Unique Properties | Anticancer Activity (IC50) |

|---|---|---|---|

| 8j | Benzothiazole core with hydrazone moiety | Strong procaspase-3 activation | 5.2 µM |

| 8k | Benzothiazole core with hydrazone moiety | High selectivity for cancer cells | 6.6 µM |

| 2-(1,3-Benzothiazol-2-yl)aniline | Benzothiazole core with amino group | Potential anti-inflammatory activity | Not specified |

The above table demonstrates that while several compounds exhibit anticancer activity, 8j and 8k , which share structural similarities with our compound of interest, show notable potency and selectivity.

Case Study 1: Apoptosis Induction

In a study evaluating various benzothiazole derivatives, compounds 8j and 8k were found to induce significant apoptosis in cancer cells by activating procaspase-3 . The results indicated that these compounds could activate caspase pathways effectively, suggesting that 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide may similarly induce apoptosis through related mechanisms.

Case Study 2: Enzyme Inhibition

Another investigation revealed that compounds similar to 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide inhibited specific enzymes linked to cancer progression . This highlights the potential for this compound to be developed as a therapeutic agent targeting enzyme pathways critical for tumor growth.

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiazole core via cyclization of precursors such as 2-aminothiophenol derivatives. Subsequent coupling reactions introduce the pyridine and benzyl-methylamide groups. Key steps include:

- Cyclization : Use of thiourea derivatives and acidic conditions to form the benzothiazole ring .

- Coupling : Amidation under basic conditions (e.g., DMF with K₂CO₃) to link the pyridine-3-carboxamide moiety to the benzothiazole core .

- Optimization : Reaction temperature (60–80°C) and solvent choice (polar aprotic solvents like DMF) significantly impact yield. Catalysts such as EDCI/HOBt can improve coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC : Essential for purity assessment (>95%) and separation of byproducts; reverse-phase C18 columns with acetonitrile/water gradients are standard .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct peaks for benzothiazole (δ 7.5–8.5 ppm) and N-benzyl groups (δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 388.12) .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., benzothiazole derivatives with reported kinase or antimicrobial activity) .

- In Vitro Assays : Use cell viability assays (MTT or resazurin) for anticancer screening and microdilution for antimicrobial activity (MIC values). Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying potency across assays)?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum concentration) .

- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of variability .

- Statistical Design : Apply factorial design (e.g., 2³ factorial) to isolate variables like pH, temperature, and incubation time .

Q. What computational strategies are used to predict the compound’s target interactions and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) .

- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP inhibition to prioritize in vivo studies .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends .

Q. What strategies enhance the compound’s bioactivity through structural modification?

- Methodological Answer :

- Functional Group Introduction : Replace the ethoxy group with fluorine to improve metabolic stability or add sulfonamide for enhanced solubility .

- Scaffold Hybridization : Fuse the benzothiazole core with triazole rings to exploit synergistic antimicrobial mechanisms .

- Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability, with hydrolysis assays to confirm activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.